N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15019849
InChI: InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2
SMILES:
Molecular Formula: C19H15BrN2O
Molecular Weight: 367.2 g/mol

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC15019849

Molecular Formula: C19H15BrN2O

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide -

Specification

Molecular Formula C19H15BrN2O
Molecular Weight 367.2 g/mol
IUPAC Name N-benzyl-2-bromo-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2
Standard InChI Key TVHPGBKYEIINMK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Introduction

Structural Characterization

The compound’s molecular formula is C₁₉H₁₄BrN₂O, with a molecular weight of approximately 365.2 g/mol (calculated from atomic masses: C = 12.01, H = 1.01, Br = 79.90, N = 14.01, O = 16.00). Its structure comprises:

  • A benzamide core with a bromine atom at the ortho position.

  • A pyridin-2-yl group attached to the amide nitrogen.

  • A benzyl group (C₆H₅CH₂) as the second substituent on the nitrogen.

Key Functional Groups

GroupPositionRole in Reactivity
Bromine (Br)Ortho to amideElectrophilic site for nucleophilic substitution
Pyridin-2-yl (C₅H₄N)Amide nitrogenAromatic π-system for π-π interactions, basicity
Benzyl (C₆H₅CH₂)Amide nitrogenSteric bulk, lipophilicity enhancement

The bromine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. The pyridin-2-yl group’s electron-deficient nitrogen may participate in hydrogen bonding or metal coordination .

Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl group. For example:

  • Starting Material: 2-Bromo-N-benzylbenzamide.

  • Reagents: Pyridin-2-ylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃) .

StepReagents/ConditionsYield (%)
BrominationBr₂, acetic acid, 25°C~70
AlkylationBenzyl chloride, NaOH, THF~80
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C~60

Reactivity and Derivatization

The compound’s bromine and amide groups enable diverse functionalization:

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic or catalytic conditions. For example:

  • Amination: Reaction with ammonia or amines yields N-benzyl-N-(pyridin-2-yl)-2-aminobenzamide derivatives, which are intermediates for kinase inhibitors .

  • Thiolation: Replacement with thiols produces N-benzyl-N-(pyridin-2-yl)-2-mercaptobenzamide, useful in antimicrobial agents .

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine, forming N-benzyl-N-(pyridin-2-yl)-2-bromobenzylamine .

  • Oxidation: The benzyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common .

Coordination Chemistry

The pyridin-2-yl nitrogen can act as a ligand for transition metals (e.g., Co, Cu), enabling applications in catalysis or materials science .

Physical and Spectroscopic Properties

Spectroscopic Data

TechniqueKey Observations (Hypothetical)Source
¹H NMRδ 7.5–7.8 (pyridin-2-yl H), δ 4.5 (benzyl CH₂)
¹³C NMRδ 165 (amide C=O), δ 128–135 (aromatic C)
HRMS[M+H]⁺ = 366.0315 (C₁₉H₁₅BrN₂O)Calculated

Biological and Pharmaceutical Applications

Kinase Inhibition

Derivatives of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide are explored as BTK (Bruton’s tyrosine kinase) inhibitors, leveraging the bromine’s ability to form covalent bonds with cysteine residues in kinases . For example:

  • Acalabrutinib (a BTK inhibitor) employs a similar benzamide-pyridine scaffold, highlighting the compound’s pharmacological relevance .

Antimicrobial Activity

The brominated benzamide core may disrupt bacterial cell walls or inhibit essential enzymes. Analogous compounds (e.g., 2-bromo-N-(pyridin-2-yl)benzamide) show moderate activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

CompoundBromine PositionSubstituents on NitrogenApplications
N-benzyl-2-bromo-N-(pyridin-2-yl)benzamideOrthoBenzyl, pyridin-2-ylKinase inhibitors, intermediates
N-(pyridin-2-yl)-2-bromobenzamideOrthoPyridin-2-ylAntimicrobial agents
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamideParaBenzyl, pyridin-2-ylMetabolic stability studies

The ortho bromine in the target compound enhances electrophilicity compared to para-substituted analogs, improving reactivity in substitution reactions .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Bromination at the ortho position requires precise control to avoid para substitution.

  • Purification: Crystallization from polar solvents (e.g., ethanol) is often necessary due to the compound’s moderate solubility.

Research Gaps

  • In Vivo Toxicity: Limited data on systemic toxicity or metabolic pathways.

  • Computational Modeling: DFT studies to predict reactivity or binding affinity to target proteins are warranted.

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